Product packaging for beta-alanyl-L-alanine(Cat. No.:CAS No. 34322-87-7)

beta-alanyl-L-alanine

Cat. No.: B1582257
CAS No.: 34322-87-7
M. Wt: 160.17 g/mol
InChI Key: OSOCQWFTTAPWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-alanyl-L-alanine is a dipeptide composed of beta-alanine and L-alanine, serving as a compound of interest in biochemical and physiological research. Unlike standard amino acids, beta-alanine features an amino group on the beta-carbon, making it a key building block for biologically important molecules rather than for protein incorporation . This structure is central to its role as the rate-limiting precursor in the synthesis of carnosine (beta-alanyl-L-histidine), a crucial intramuscular dipeptide that functions as a pH buffer during high-intensity exercise . Researchers can utilize this compound to study the biosynthesis, stability, and conformational behavior of peptides containing beta-amino acids. Studies on similar sequential polypeptides suggest a tendency to adopt beta-sheet conformations in the solid state, which is valuable for investigating peptide self-assembly and structural properties . As a stable analog of carnosine precursors, this dipeptide provides a model system for exploring metabolic pathways related to beta-alanine, including its conversion to acetic acid or its role in the biosynthesis of pantothenic acid (Vitamin B5) . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O3 B1582257 beta-alanyl-L-alanine CAS No. 34322-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminopropanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOCQWFTTAPWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34322-87-7
Record name beta-Alanyl-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034322877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC186897
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis and Derivatization of Beta Alanyl L Alanine

Chemical Synthesis Methodologies

Chemical synthesis of peptides involves the stepwise formation of amide (peptide) bonds between amino acid monomers. nih.gov For a dipeptide like beta-alanyl-L-alanine, this requires the coupling of a protected β-alanine residue to a protected L-alanine residue, followed by deprotection steps. The choice between solution-phase and solid-phase strategies depends on the desired scale, purity requirements, and complexity of the synthesis. creative-peptides.combachem.com

Solution-phase peptide synthesis (SPPS), also known as classical peptide synthesis, involves carrying out the coupling and deprotection reactions in a homogeneous solution. springernature.comnih.gov This was the primary method for peptide synthesis before the advent of solid-phase techniques. springernature.com The process for this compound would typically involve:

Protection: The amino group of β-alanine and the carboxyl group of L-alanine are protected with temporary protecting groups to prevent unwanted side reactions, such as self-polymerization. scielo.br Common N-terminal protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), while carboxyl groups are often protected as esters (e.g., methyl or benzyl esters). bachem.com

Activation and Coupling: The carboxyl group of the N-protected β-alanine is activated using a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). nih.gov The activated β-alanine is then reacted with the C-protected L-alanine in a suitable organic solvent to form the protected dipeptide.

Deprotection: The protecting groups are removed from the newly formed dipeptide to yield the final this compound product. The conditions for deprotection are chosen based on the specific protecting groups used; for instance, Boc groups are removed with acid, while Fmoc groups are removed with a base. bachem.com

Purification: The product is isolated and purified from the reaction mixture, which contains unreacted starting materials, coupling reagents, and byproducts. This purification is often a multi-step process involving extraction and crystallization.

Solution-phase synthesis is particularly valuable for large-scale manufacturing of short peptides. bachem.com However, it can be a slow and labor-intensive process, as the intermediate product must be purified after each step. bachem.comspringernature.com

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the standard method for chemical peptide synthesis due to its efficiency and potential for automation. springernature.comscielo.br In SPPS, the peptide is assembled sequentially while one end is covalently attached to an insoluble polymer support (resin). bachem.com

The synthesis of this compound via SPPS would proceed as follows:

Resin Loading: An N-protected L-alanine is covalently attached to a solid support, such as a Wang or Trityl chloride resin, through its C-terminus. creative-peptides.comscielo.br

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound L-alanine is removed. bachem.com

Coupling: An excess of N-protected and carboxyl-activated β-alanine is added to the resin. The coupling reaction forms the peptide bond. The use of excess reagents drives the reaction to completion. luxembourg-bio.com

Washing: After the coupling reaction, the excess reagents and soluble byproducts are removed by simply washing the resin with appropriate solvents. bachem.com This is a key advantage of SPPS, as it eliminates the need for complex purification of intermediates. scielo.br

Cleavage: Once the dipeptide is fully assembled, it is cleaved from the resin support. This step, typically using a strong acid like trifluoroacetic acid (TFA), also removes any remaining side-chain protecting groups. nih.govbachem.com

Purification: The final crude peptide is purified, usually by high-performance liquid chromatography (HPLC).

MethodKey FeaturesAdvantagesDisadvantages
Solution-Phase SynthesisReactions occur in a homogeneous solution; intermediates are isolated and purified after each step.Scalable for large-quantity production; allows for direct process monitoring. bachem.comLabor-intensive; slow process; purification can be complex; solubility issues with longer peptides. bachem.comspringernature.com
Solid-Phase SynthesisPeptide is built on an insoluble polymer resin; excess reagents are removed by washing. bachem.comRapid and efficient; easily automated; simplified purification of intermediates. scielo.brCan be less suitable for very large-scale synthesis; potential for aggregation with difficult sequences. luxembourg-bio.com

Yield Optimization Strategies:

Coupling Reagents: The choice of coupling reagent is crucial for efficient peptide bond formation and for minimizing side reactions like racemization. Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient. creative-peptides.com

Reaction Conditions: Optimizing parameters like reaction time, temperature, and solvent can significantly improve coupling efficiency. For difficult couplings, strategies like "double coupling" (repeating the coupling step) may be employed. creative-peptides.com

Preventing Racemization: The addition of reagents like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) during coupling can suppress the racemization of amino acids, thereby enhancing the stereochemical purity of the product. creative-peptides.com

Purity Assessment: The purity of the synthesized this compound must be rigorously assessed. The most common technique is High-Performance Liquid Chromatography (HPLC) , which separates the target peptide from impurities. google.com The identity and structural integrity of the dipeptide are confirmed using techniques such as:

Mass Spectrometry (MS): To verify the correct molecular weight. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the atoms. scielo.br

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and the peptide bond. scielo.br

ReagentFull NameKey Feature
DCCN,N'-dicyclohexylcarbodiimideClassical carbodiimide coupling reagent. nih.gov
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly reactive and efficient; helps reduce racemization. creative-peptides.com
HCTUO-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHigh reactivity, often used in automated SPPS. creative-peptides.com

Enzymatic and Biotechnological Synthesis of this compound

Biotechnological methods offer an alternative to chemical synthesis, often providing higher specificity, milder reaction conditions, and a better environmental profile. frontiersin.org These approaches can utilize isolated enzymes or whole microbial cells to catalyze the formation of the dipeptide.

Under normal physiological conditions, peptidases (or proteases) catalyze the hydrolysis (breakdown) of peptide bonds. However, by manipulating reaction conditions—such as reducing water content or using activated amino acid esters—the reverse reaction, peptide bond synthesis, can be favored. frontiersin.org This is known as the ligase activity of peptidases.

Research has demonstrated the synthesis of β-alanine-containing dipeptides using this principle. For example, an S9 aminopeptidase (B13392206) from Streptomyces thermocyaneoviolaceus has been shown to synthesize β-alanyl dipeptides. nih.gov In this system, β-alanine benzyl ester (β-Ala-OBzl) was used as the "acyl donor" and was successfully coupled with various aminoacyl derivatives acting as the "acyl acceptors." nih.gov This enzymatic approach offers high specificity, potentially avoiding the need for extensive protecting group chemistry required in chemical synthesis. frontiersin.org

Whole-cell catalysis uses entire microbial cells, such as bacteria or yeast, as self-contained biocatalysts. nih.gov This approach has the advantage of not requiring costly enzyme purification. nih.govresearchgate.net While there is no known natural pathway for the direct biosynthesis of this compound, a microbial strain could be engineered for its production. This emerging field of synthetic biology aims to design and build new biological systems for the production of valuable chemicals. researchgate.netnih.gov

An engineered microbial system for this compound production would likely involve several key elements:

Precursor Supply: The host organism (e.g., Escherichia coli) would need to efficiently produce the constituent amino acids, β-alanine and L-alanine. While L-alanine is a common metabolite, pathways for β-alanine production might need to be introduced or enhanced. frontiersin.orgnih.govrsc.org For instance, the enzyme L-aspartate-α-decarboxylase, which converts L-aspartate to β-alanine, can be overexpressed in E. coli to create a high-yield β-alanine production platform. nih.govresearchgate.net

Peptide Bond Formation: A suitable enzyme capable of ligating β-alanine and L-alanine would need to be expressed in the host cell. This could be a specific L-amino acid ligase or a module from a non-ribosomal peptide synthetase (NRPS). NRPSs are large multi-enzyme complexes that synthesize a wide variety of peptides in microorganisms without the use of ribosomes. researchgate.netnih.gov

Process Optimization: Fermentation conditions would be optimized to maximize the production of the dipeptide.

This strategy harnesses the cell's own machinery to provide the necessary enzymes, cofactors, and energy for the synthesis, representing a promising avenue for the sustainable production of dipeptides. nih.goveurekaselect.com

Characterization of Novel Enzyme Systems for Peptide Bond Formation

The formation of the peptide bond in this compound can be efficiently catalyzed by specific enzyme systems, offering a green and highly selective alternative to traditional chemical synthesis. Research has highlighted the utility of aminopeptidases in synthesizing β-alanine-containing dipeptides.

One notable enzyme system involves the S9 aminopeptidase from Streptomyces thermocyaneoviolaceus NBRC14271 (S9AP-St). nih.gov Studies have demonstrated that this enzyme can effectively synthesize dipeptides with the structure β-Ala-Xaa, where Xaa represents various L-aminoacyl derivatives. nih.gov In this enzymatic process, β-alanine benzyl ester (β-Ala-OBzl) is preferentially used as the acyl donor. The S9AP-St enzyme exhibits broad substrate specificity towards a variety of aminoacyl derivatives as acyl acceptors, making it a versatile tool for creating a library of β-alanine-containing dipeptides. nih.gov For instance, the synthesis of carnosine methyl ester, a related dipeptide, was achieved with a conversion ratio of over 30% from β-Ala-OBzl. nih.gov

Further engineering of the S9AP-St enzyme has expanded its synthetic capabilities. By substituting the catalytic serine residue with cysteine, a modified enzyme termed "aminolysin-S" was created. This engineered enzyme exclusively produces dipeptides with the reverse structure, Xaa-β-Ala, showcasing the potential of enzyme engineering to control product specificity. nih.gov

Enzyme SystemAcyl DonorAcyl AcceptorProduct StructureReference
S9 Aminopeptidase (S9AP-St)β-Ala-OBzlL-aminoacyl derivativesβ-Ala-Xaa nih.gov
Aminolysin-S (Engineered S9AP-St)L-aminoacyl derivativesβ-alanine estersXaa-β-Ala nih.gov

Synthesis of this compound Derivatives and Analogs

The core structure of this compound serves as a scaffold for creating a diverse range of derivatives and analogs. These modified molecules are instrumental as research probes, for studying biological processes, and for developing new therapeutic agents.

Design and Preparation of Modified Dipeptides for Research Probes

Derivatives of β-alanyl dipeptides are valuable as probes for detecting and identifying microorganisms based on their specific enzyme activities. A key application is in the development of fluorogenic enzyme substrates.

For example, β-alanyl derivatives of 2-aminoacridone have been synthesized to serve as probes for detecting bacteria with β-alanyl aminopeptidase activity. nih.gov One such derivative, 2-(N-β-alanylamino)-10-benzylacridone, has proven particularly effective for the detection of Pseudomonas aeruginosa and Serratia marcescens. nih.gov When these bacteria, which possess β-alanyl aminopeptidase, are grown on a solid medium containing this substrate, they hydrolyze the amide bond. This enzymatic cleavage releases the highly fluorescent 2-amino-10-benzylacridone, causing the bacterial colonies to emit a bright yellow fluorescence under UV light, clearly distinguishing them from the blue-fluorescing background of the unreacted substrate. nih.gov A significant advantage of this system is that the fluorescent product does not diffuse away from the colonies, allowing for precise identification. nih.gov

Table of Fluorogenic Probes Based on β-Alanyl Derivatives

Probe Compound Target Enzyme Target Microorganism Observation

Exploration of Isosteres and Conformationally Restricted Analogs

To enhance metabolic stability and explore structure-activity relationships, researchers have developed isosteres and conformationally restricted analogs of peptides.

Isosteres are molecules or groups of atoms that have similar physical or chemical properties due to similar electron arrangements. In peptide chemistry, a common strategy is to replace the peptide bond (-CO-NH-) with a more stable mimic. Thioamides (-CS-NH-), for instance, are known isosteres of the amide bond. researchgate.net While specific examples for this compound are not detailed in the provided search results, the principle of replacing the peptide bond with a thioamide linkage is a recognized strategy to create more robust analogs for research. nih.gov

Conformationally restricted analogs are designed to limit the flexibility of the peptide backbone, which can lead to increased receptor affinity and biological activity. acs.orgnih.gov Cyclization is a common method to achieve this. Research on cyclic peptides containing β-alanine has shown that this amino acid can induce specific structural motifs. For example, the cyclic tetrapeptide cyclo-(L-Pro-β-Ala-L-Pro-β-Ala) adopts a stable conformation featuring two inverse γ-turns, stabilized by intramolecular hydrogen bonds between the β-alanine residues. nih.gov Similarly, the cyclic pentapeptide cyclo-(L-Pro-L-Pro-L-Phe-β-Ala-β-Ala) incorporates a β-turn structure. frontiersin.org These examples demonstrate how incorporating β-alanine into cyclic structures can create well-defined, rigid conformations, a key strategy in rational drug design. nih.govfrontiersin.org

Chemoenzymatic Approaches for Derivative Synthesis

Chemoenzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis and enzymatic catalysis to produce peptides and their derivatives. nih.govinternationalscholarsjournals.com This approach offers mild reaction conditions, high stereoselectivity, and avoids the need for extensive protecting group strategies often required in purely chemical methods. nih.govqyaobio.com

The synthesis of this compound derivatives can be effectively achieved using this hybrid approach. The process typically involves the enzymatic coupling of a chemically synthesized, activated β-alanine donor (like an ester) with an L-alanine nucleophile. Enzymes such as papain, subtilisin, or various aminopeptidases are often employed for the key peptide bond formation step. nih.govnih.govqyaobio.com

The use of proteases in organic solvents or aqueous-organic mixtures is a common strategy in CEPS to shift the thermodynamic equilibrium from hydrolysis toward synthesis. researchgate.net For example, the synthesis of various dipeptides has been successfully demonstrated in 98% methanol using an aminopeptidase from Streptomyces septatus TH-2, which shows broad specificity for both acyl donors and acceptors. researchgate.net This chemoenzymatic strategy allows for the efficient and clean production of β-alanine-containing dipeptide derivatives under controlled and environmentally friendly conditions.

Biochemical Metabolism and Enzymology of Beta Alanyl L Alanine

Putative Biosynthetic Pathways Involving Beta-alanine (B559535) and L-alanine

The formation of beta-alanyl-L-alanine is predicated on the availability of its precursors, beta-alanine and L-alanine. The biosynthesis of these amino acids is a well-understood aspect of cellular metabolism and provides the foundational elements for the subsequent dipeptide synthesis.

Precursor Utilization and Conversion Mechanisms

Beta-alanine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. Its synthesis in various organisms occurs through several distinct pathways:

From L-aspartate: In many prokaryotes, the primary route to beta-alanine is the decarboxylation of L-aspartate, a reaction catalyzed by L-aspartate-α-decarboxylase (EC 4.1.1.11). frontiersin.orgfrontiersin.org This enzymatic step directly converts a proteinogenic amino acid into beta-alanine.

From Uracil (B121893) Degradation: The catabolism of the pyrimidine (B1678525) base uracil also serves as a source of beta-alanine. frontiersin.orgyoutube.com This pathway involves the reduction of uracil to dihydrouracil, followed by ring opening to N-carbamoyl-beta-alanine, which is then hydrolyzed to beta-alanine, ammonia, and carbon dioxide. youtube.combio-rad.com

From Polyamines: In plants and some other organisms, beta-alanine can be synthesized from the polyamines spermine (B22157) and spermidine. frontiersin.org This multi-step pathway involves the conversion of polyamines to 1,3-diaminopropane, which is subsequently oxidized to beta-alanine.

From Propionate (B1217596): A pathway involving the conversion of propionate to malonate semialdehyde, followed by a transamination reaction, can also yield beta-alanine. frontiersin.org

L-alanine is a proteinogenic amino acid, and its synthesis is a central part of amino acid metabolism. The most common pathway for L-alanine synthesis is the reductive amination of pyruvate (B1213749), a key intermediate in glycolysis. This reaction is catalyzed by alanine (B10760859) aminotransferase (EC 2.6.1.2), which transfers an amino group from glutamate (B1630785) to pyruvate, forming L-alanine and α-ketoglutarate. wikipedia.org

Enzymatic Steps in the Formation of this compound

The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable and requires an input of energy, typically in the form of ATP. youtube.com While specific enzymes dedicated to the synthesis of this compound have not been extensively characterized, research on similar dipeptides provides insights into the potential enzymatic mechanisms.

One plausible mechanism involves the action of aminopeptidases operating in a synthetic capacity. For instance, an S9 aminopeptidase (B13392206) from Streptomyces thermocyaneoviolaceus has been shown to synthesize beta-alanine-containing dipeptides. nih.gov This enzyme preferentially utilizes a beta-alanine ester as the acyl donor and can couple it with various L-aminoacyl derivatives, suggesting a potential route for the formation of this compound. nih.gov

Another possibility is the involvement of dipeptidases with broad substrate specificity. A recombinant dipeptidase (SmPepD) from Serratia marcescens has demonstrated high synthetic activity towards L-carnosine (β-alanyl-L-histidine). rsc.org It is conceivable that this or a similar enzyme could also catalyze the formation of this compound, given the structural similarity of the substrates.

The general mechanism of enzymatic peptide synthesis involves the activation of the carboxyl group of the first amino acid (beta-alanine) and its subsequent nucleophilic attack by the amino group of the second amino acid (L-alanine). This process is tightly controlled by the enzyme to ensure specificity and efficiency.

Enzymatic Degradation and Catabolism of this compound

The breakdown of this compound into its constituent amino acids is expected to be carried out by dipeptidases. These enzymes play a crucial role in protein turnover and the recycling of amino acids.

Kinetic and Mechanistic Studies of Dipeptidase Activity

In the absence of an identified specific enzyme for this compound hydrolysis, a detailed kinetic analysis is not possible. However, the general kinetics of dipeptide hydrolysis by peptidases follow Michaelis-Menten kinetics. The key parameters are the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat), which represents the turnover number of the enzyme.

The mechanism of peptide bond hydrolysis by metallopeptidases, a common class of dipeptidases, typically involves a metal ion (often zinc) in the active site. This metal ion coordinates with the carbonyl oxygen of the peptide bond, polarizing it and making the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. The water molecule is activated by a general base residue in the active site, leading to the formation of a tetrahedral intermediate that subsequently collapses to break the peptide bond.

The specificity of the enzyme is determined by the shape and chemical properties of the binding pocket, which accommodates the side chains of the amino acid residues of the dipeptide substrate.

Pathways for the Further Metabolism of Constituent Amino Acids

Once this compound is hydrolyzed, its constituent amino acids, beta-alanine and L-alanine, enter their respective metabolic pathways.

Metabolism of Beta-alanine:

Beta-alanine can undergo transamination, typically with pyruvate, to form malonate-semialdehyde and L-alanine. wikipedia.org Malonate-semialdehyde can then be further metabolized. Alternatively, beta-alanine is a key component in the biosynthesis of pantothenic acid (vitamin B5) and coenzyme A. wikipedia.org

Metabolism of L-alanine:

L-alanine is a glucogenic amino acid, meaning its carbon skeleton can be converted into glucose. Through the action of alanine aminotransferase, L-alanine can be converted back to pyruvate. wikipedia.org Pyruvate can then enter the citric acid cycle for complete oxidation to CO2 and water, or it can be used as a substrate for gluconeogenesis to synthesize glucose. wikipedia.org

Below is a table summarizing the key enzymes and pathways discussed:

Process Substrate(s) Enzyme(s) (EC Number) Product(s)
Beta-alanine Biosynthesis L-aspartateL-aspartate-α-decarboxylase (4.1.1.11)Beta-alanine, CO2
UracilDihydropyrimidine dehydrogenase, Dihydropyrimidinase, Beta-ureidopropionaseBeta-alanine, CO2, NH3
L-alanine Biosynthesis Pyruvate, GlutamateAlanine aminotransferase (2.6.1.2)L-alanine, α-ketoglutarate
Putative Dipeptide Synthesis Beta-alanine ester, L-aminoacyl derivativeS9 AminopeptidaseThis compound
Dipeptide Hydrolysis This compoundPutative Dipeptidase (e.g., Carnosinase-like)Beta-alanine, L-alanine
Beta-alanine Catabolism Beta-alanine, PyruvateTransaminaseMalonate-semialdehyde, L-alanine
L-alanine Catabolism L-alanine, α-ketoglutarateAlanine aminotransferase (2.6.1.2)Pyruvate, Glutamate

Investigation of Enzyme Specificity and Promiscuity

The enzymatic synthesis and modification of dipeptides such as this compound are governed by the inherent properties of enzymes, particularly their substrate specificity and potential for promiscuous activities. Understanding these characteristics is fundamental to harnessing enzymes for biotechnological applications. This section explores the profiling of substrate specificity in peptide-modifying enzymes and the subsequent engineering of these enzymes to alter their catalytic behaviors.

Substrate Specificity Profiling of Peptide-Modifying Enzymes

The ability of an enzyme to act upon a specific substrate is a critical determinant of its biological function and its utility in synthetic chemistry. Peptide-modifying enzymes, such as peptidases and ligases, often exhibit a range of specificities, from highly selective to broadly promiscuous. Profiling this specificity is essential for identifying suitable biocatalysts for the synthesis or hydrolysis of this compound.

Research into the S9 aminopeptidase from Streptomyces thermocyaneoviolaceus (S9AP-St) has provided significant insights into the enzymatic synthesis of beta-alanine-containing dipeptides. nih.govresearchgate.net This enzyme demonstrates a notable capacity for aminolysis, facilitating the formation of peptide bonds. When utilizing beta-alanine-benzyl ester (β-Ala-OBzl) as the acyl donor, S9AP-St can synthesize dipeptides with the structure β-Ala-Xaa, where 'Xaa' represents various L-aminoacyl derivatives. nih.gov

Investigations have revealed that S9AP-St possesses a broad substrate specificity for the acyl acceptor (the 'Xaa' component). nih.govresearchgate.net This promiscuity allows the enzyme to catalyze the formation of a variety of dipeptides with beta-alanine at the N-terminus. For instance, the enzyme has been successfully used to produce carnosine methyl ester (β-alanyl-L-histidine methyl ester), a dipeptide structurally similar to this compound. nih.gov The conversion ratio for this synthesis was reported to be greater than 30%, highlighting the enzyme's efficacy. nih.gov This broad acceptor specificity suggests that L-alanine would also be a viable substrate, enabling the synthesis of this compound.

The substrate specificity of S9AP-St for various acyl acceptors can be summarized in the following interactive table, which is based on the described research findings.

Substrate Specificity of S9AP-St in β-Ala-Xaa Synthesis

Acyl DonorAcyl Acceptor (Xaa)ProductObserved Activity
β-Ala-OBzlL-Histidine-OMeβ-Alanyl-L-histidine-OMe (Carnosine methyl ester)Successful synthesis with >30% conversion nih.gov
β-Ala-OBzlVarious L-aminoacyl derivativesβ-Ala-XaaBroad specificity observed nih.govresearchgate.net
β-Ala-OBzlL-Alanine derivatives (inferred)β-Alanyl-L-alanine derivativesHigh potential due to broad acceptor scope

Directed Evolution and Enzyme Engineering for Altered Specificity

While the natural promiscuity of some enzymes can be advantageous, their specificity can also be a limitation. In such cases, directed evolution and rational enzyme engineering are powerful strategies to modify an enzyme's catalytic properties, including its substrate specificity. nih.gov These techniques mimic the process of natural evolution in a laboratory setting to generate enzyme variants with desired characteristics. youtube.com

A compelling example of altering enzyme specificity is found in the engineering of the aforementioned S9 aminopeptidase from Streptomyces thermocyaneoviolaceus. nih.govnisr.or.jp The wild-type S9AP-St enzyme synthesizes dipeptides with the structure β-Ala-Xaa. nih.gov However, through a single amino acid substitution, researchers were able to fundamentally change its synthetic preference.

Specifically, the catalytic serine residue at position 502 was replaced with a cysteine residue (S502C). nisr.or.jp This engineered variant, referred to as a "transaminopeptidase" or "aminolysin-S," exhibited a reversed substrate specificity. nih.govresearchgate.net Instead of preferentially synthesizing peptides with beta-alanine at the N-terminus, the engineered enzyme exclusively produced dipeptides with the structure Xaa-β-Ala. nih.gov This demonstrates that a targeted mutation in the active site can effectively switch the regioselectivity of peptide bond formation.

This alteration in specificity is a direct result of modifying the enzyme's active site to favor a different orientation of the substrates during catalysis. The findings highlight the potential of enzyme engineering to create novel biocatalysts for the specific synthesis of dipeptides like this compound, where the position of the beta-amino acid is crucial.

The outcomes of this enzyme engineering effort can be visualized in the following interactive data table.

Altered Specificity of Engineered S9AP-St (S502C Mutant)

Enzyme VariantKey MutationAcyl DonorAcyl AcceptorResulting Dipeptide Structure
Wild-Type S9AP-StNone (Catalytic Serine)β-Ala-OBzlL-aminoacyl derivative (Xaa)β-Ala-Xaa nih.govnisr.or.jp
Engineered S9AP-St (aminolysin-S)Ser502CysL-aminoacyl derivative (Xaa)β-Ala derivativeXaa-β-Ala nih.govnisr.or.jp

Structural and Conformational Studies of Beta Alanyl L Alanine

Spectroscopic Characterization of Molecular Conformation

Spectroscopic techniques are invaluable tools for probing the intricate details of molecular structure. By analyzing the interaction of electromagnetic radiation with beta-alanyl-L-alanine, researchers can deduce information about its bond vibrations, atomic connectivity, and chiral arrangement.

Vibrational Spectroscopy (Raman, Infrared, and Raman Optical Activity)

Vibrational spectroscopy provides a fingerprint of a molecule's covalent bonds and their arrangement in space. Both Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of bonds, which are sensitive to the local chemical environment and molecular conformation.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is complementary to IR spectroscopy, often providing stronger signals for non-polar bonds. The Raman spectrum of this compound would also exhibit characteristic peaks for the peptide backbone and the side chains.

While specific experimental spectra for this compound are not widely available, the expected vibrational modes can be inferred from its constituent amino acids.

Raman Optical Activity (ROA): ROA is a chiroptical spectroscopic technique that measures the small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized light. This technique is exceptionally sensitive to the stereochemistry and conformation of biomolecules in solution. An ROA spectrum of this compound would provide detailed information about the torsional angles of the peptide backbone and the orientation of the chiral L-alanine residue. Studies on similar dipeptides, such as L-alanyl-L-alanine, have demonstrated the power of ROA in distinguishing between different solution-state conformers. nih.govnih.gov For this compound, ROA could potentially reveal the conformational preferences arising from the presence of the beta-amino acid residue.

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
Amide I1600-1700Primarily C=O stretching of the peptide bond.
Amide II1500-1600N-H bending and C-N stretching of the peptide bond.
Amide III1200-1400Combination of C-N stretching and N-H bending.
Carboxyl C=O Stretch1700-1760Stretching of the carboxylic acid carbonyl group.
N-H Stretch3200-3500Stretching of the amine and amide N-H bonds.
C-H Stretch2800-3000Stretching of the aliphatic C-H bonds.

Note: The exact frequencies for this compound would require experimental measurement or high-level computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

NMR spectroscopy is a powerful method for determining the three-dimensional structure of molecules in solution. By measuring the magnetic properties of atomic nuclei, NMR can provide information on through-bond and through-space atomic connectivity.

For this compound, ¹H and ¹³C NMR would be the primary techniques used. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, which is in turn influenced by the molecular conformation. For example, the chemical shifts of the α-proton and β-protons of the alanine (B10760859) and beta-alanine (B559535) residues can provide information about the backbone dihedral angles (phi and psi).

Furthermore, scalar coupling constants (J-couplings) between adjacent protons, such as the coupling between the amide proton and the α-proton (³J(HN,Hα)), are directly related to the dihedral angle via the Karplus equation. This relationship is a cornerstone in the determination of peptide conformation in solution.

Atom Residue Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
α-CHL-Alanine~3.7-4.0~50-55
β-CH₃L-Alanine~1.4-1.5~17-20
α-CH₂Beta-Alanine~2.4-2.6~35-40
β-CH₂Beta-Alanine~3.0-3.2~38-43
C=O (Amide)Peptide Bond-~170-175
C=O (Carboxyl)L-Alanine-~175-180

Note: These are estimated ranges and the actual values for this compound in a specific solvent and at a particular pH would need to be determined experimentally.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is particularly well-suited for studying chiral molecules and is widely used to investigate the secondary structure of peptides and proteins.

The CD spectrum of this compound would be sensitive to the conformation of the peptide backbone and the environment of the chiral L-alanine residue. The presence of the beta-alanine residue is expected to influence the conformational landscape and, consequently, the CD spectrum, potentially leading to different spectral features compared to dipeptides composed solely of alpha-amino acids.

Studies on beta-peptides have shown that they can adopt stable secondary structures, such as helices and sheets, which give rise to characteristic CD signals. nih.gov The CD spectrum of this compound in different solvents could, therefore, provide insights into its conformational preferences and its potential to form ordered structures. For instance, a negative band around 217 nm and a positive band around 195 nm are characteristic of beta-sheet structures, while alpha-helices typically show negative bands at 222 nm and 208 nm and a positive band at 192 nm. mdpi.com

Computational Modeling and Simulation of this compound

In conjunction with experimental techniques, computational methods provide a powerful means to explore the structural and energetic landscape of this compound at an atomic level of detail.

Molecular Dynamics Simulations of Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational dynamics and flexibility of this compound in solution.

An MD simulation of this dipeptide would involve placing the molecule in a box of explicit solvent molecules (e.g., water) and allowing the system to evolve over time. Analysis of the simulation trajectory can reveal the preferred conformations, the transitions between different conformational states, and the influence of the solvent on the peptide's structure. Key parameters to analyze would include the distribution of backbone dihedral angles, the formation and breaking of intramolecular hydrogen bonds, and the radial distribution functions of water around different parts of the molecule. Such simulations on analogous dipeptides have provided significant insights into their conformational preferences.

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical (QM) calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic structure, geometry, and energetics of molecules. Methods like Density Functional Theory (DFT) are commonly used to study peptides.

For this compound, QM calculations can be used to:

Optimize the geometry of different possible conformers and determine their relative energies. This can help to identify the most stable structures in the gas phase or in solution (using implicit solvent models).

Calculate vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.

Predict NMR chemical shifts and coupling constants for different conformers, which can be compared with experimental data to refine the solution structure.

Investigate the electronic properties of the molecule, such as the charge distribution and the nature of the peptide bond.

Computational Method Information Obtained
Molecular Dynamics (MD)Conformational flexibility, solvent effects, dynamic behavior.
Quantum Mechanics (QM)Optimized geometries, relative energies of conformers, vibrational frequencies, NMR parameters, electronic structure.

Solvent Effects on Dipeptide Conformation and Dynamics

The conformational landscape of a dipeptide like this compound is profoundly influenced by its surrounding solvent. The solvent's polarity, hydrogen-bonding capacity, and dielectric constant mediate the balance between intramolecular interactions within the dipeptide and intermolecular interactions between the dipeptide and the solvent.

In aqueous solutions, the polar nature of water molecules leads to strong interactions with the charged N-terminus (NH3+) and C-terminus (COO-) of the zwitterionic dipeptide. These interactions stabilize extended conformations where the polar groups are exposed to the solvent. Theoretical studies on related β-amino acids have shown that solvation generally stabilizes conformations relative to the gas phase and reduces the energy differences between various conformational states. unipa.it

In contrast, in less polar or nonpolar solvents, the energetic favorability of forming intermolecular hydrogen bonds with the solvent is reduced. This environment can promote the formation of compact, folded conformations stabilized by intramolecular hydrogen bonds. For instance, studies on cyclic peptides containing β-alanine in solvents like acetonitrile (B52724) (CD3CN) have revealed conformers characterized by intramolecular hydrogen bonds that are not as prevalent in more competitive solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov The dynamic interplay between the peptide backbone and the solvent dictates which conformations are most populated. The conformational profile of a peptide is the result of a delicate balance between these internal and external interactions. researchgate.net

The increased flexibility of the β-alanine residue, due to an additional carbon in its backbone compared to α-amino acids, grants this compound a wider range of accessible conformations. unipa.it The specific population of these conformers in any given solvent is a direct result of these competing energetic contributions, as summarized in the table below.

Solvent TypeDominant InteractionsFavored Conformation TypeRationale
Polar Protic (e.g., Water)Intermolecular H-bonding (Peptide-Solvent)ExtendedStrong solvation of charged termini and peptide backbone stabilizes open structures.
Polar Aprotic (e.g., DMSO)Dipole-Dipole & H-bondingMixture of Extended and FoldedSolvent disrupts some intramolecular H-bonds but is less competitive than water. nih.gov
Nonpolar (e.g., Chloroform)Intramolecular H-bonding (Peptide-Peptide)Compact/FoldedLack of solvent competition allows formation of stable internal hydrogen bonds. researchgate.net

Analysis of Intermolecular and Intramolecular Interactions

The structure, stability, and function of peptides are governed by a complex network of intermolecular and intramolecular forces. For this compound, these include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Hydrogen bonds are critical in defining the secondary structure of peptides. This compound possesses multiple hydrogen bond donor and acceptor sites, allowing for the formation of both internal (intramolecular) and external (intermolecular) hydrogen bond networks.

Intramolecular Hydrogen Bonding: The flexible backbone of the β-alanine residue allows the peptide to fold back on itself, potentially forming stable ring structures through hydrogen bonds between a carbonyl oxygen (acceptor) and an amide hydrogen (donor). Research on related peptides suggests that seven-membered rings are often the most energetically favored intramolecular hydrogen-bonded structures. The formation of these internal bonds is more likely in nonpolar solvents where competition from solvent molecules is minimal. unipa.itnih.gov

Intermolecular Hydrogen Bonding: In aqueous environments, the hydrogen bond donors and acceptors of this compound will primarily interact with surrounding water molecules. The charged termini, in particular, will be heavily hydrated. Intermolecular hydrogen bonding can also occur between peptide molecules themselves, especially at high concentrations, potentially leading to the formation of aggregates or sheet-like structures, similar to what is observed in other small peptides.

GroupTypePotential Role in H-Bonding
Amine (-NH3+)DonorStrong donor for intermolecular bonds with water or other acceptors.
Amide (-NH-)DonorCan participate in both intramolecular and intermolecular bonds.
Carboxylate (-COO-)AcceptorStrong acceptor for intermolecular bonds with water or other donors.
Carbonyl (-C=O)AcceptorCan participate in both intramolecular and intermolecular bonds.

In an aqueous solution at neutral pH, this compound exists as a zwitterion, with a positively charged N-terminal amino group and a negatively charged C-terminal carboxyl group. This charge separation is the primary driver of electrostatic interactions.

Electrostatic Interactions: The charged termini interact strongly with the dipoles of water molecules, leading to the formation of a hydration shell. This solute-solvent interaction is a major factor in the dipeptide's water solubility. The electrostatic forces between the opposite charges within the same molecule also influence its conformational preference, generally favoring more extended structures in polar solvents to maximize separation or solvation.

Interaction TypeContributing Molecular FeatureEffect in Aqueous Solution
Electrostatic (Charge-Dipole)-NH3+ and -COO- terminiStrong interaction with water, promotes solubility and extended conformations.
HydrophobicAlanine -CH3 group, β-alanine -CH2-CH2- backboneWeakly promotes folding to sequester nonpolar groups from water.

Molecular and Cellular Interactions of Beta Alanyl L Alanine Non Clinical Focus

Interactions with Biological Macromolecules

The interaction of beta-alanyl-L-alanine with proteins, enzymes, and other macromolecules is fundamental to its biological role. These interactions govern its stability, transport, and potential signaling functions.

Direct binding studies involving this compound with purified proteins are not extensively documented in publicly available research. However, insights can be gained from studies on analogous molecules. For instance, the non-proteinogenic amino acid β-methylamino-L-alanine (BMAA), an analogue of beta-alanine (B559535), has been shown to bind to proteins, but this interaction requires biological processing and does not occur with pure proteins in vitro, suggesting a complex mechanism beyond simple affinity binding nih.gov.

Another approach to studying peptide-protein interactions involves using fluorescent analogs. The tryptophan isostere, β-(1-azulenyl)-L-alanine, has been incorporated into peptides to monitor protein-protein interactions without significantly perturbing them researchgate.net. Such techniques could theoretically be applied to study the binding partners of this compound.

While specific binding constants for this compound are unavailable, it is plausible that it interacts with enzymes involved in dipeptide metabolism, such as dipeptidases or synthetases, which would recognize its peptide bond and constituent amino acid residues.

Specific transporters for this compound have not been characterized. However, cells possess various mechanisms for transporting small peptides and amino acids across their membranes, which can be categorized as passive transport, facilitated diffusion, and active transport researchgate.net. It is highly probable that this compound utilizes one or more of these systems.

Amino Acid Transporters : The constituent parts of the dipeptide are transported by specific proteins. L-alanine transport is well-studied and known to be mediated by several Na+-dependent and electrogenic systems nih.govnih.gov. Beta-alanine transport is also carrier-mediated, as demonstrated by the identification of the BalaT transporter in Drosophila elifesciences.org.

Dipeptide Transporters : Many organisms have dedicated dipeptide and tripeptide transport systems (DTS). For example, E. coli possesses a dipeptide permease system (DdpABCDF) that can transport D-alanyl-D-alanine into the cytoplasm nih.gov. These transporters often utilize the energy from a proton gradient (secondary active transport) to move peptides across the membrane. It is conceivable that this compound is a substrate for a similar, less specific peptide transporter.

The likely transport mechanisms for this compound are summarized below.

Transport MechanismEnergy RequirementTransporter TypeProbable Substrate(s)
Secondary Active Transport Proton Motive Force or Ion GradientPeptide Transporter (e.g., POT family)Dipeptides and Tripeptides
Facilitated Diffusion None (Concentration Gradient)Amino Acid PermeaseL-alanine, Beta-alanine (post-hydrolysis)
Primary Active Transport ATP HydrolysisABC TransporterDipeptides

There is a notable lack of research on the direct interaction of the this compound dipeptide with subcellular components like mitochondria, ribosomes, or the endoplasmic reticulum in in vitro settings.

Studies on its constituent amino acids show that beta-alanine can influence mitochondrial function and is implicated in various metabolic pathways hmdb.ca. It has been observed to be a mitochondrial toxin at high concentrations, potentially by reducing cellular taurine (B1682933) levels, which are important for respiratory chain function hmdb.ca. L-alanine is a key molecule in central metabolism, linking glycolysis and the citric acid cycle. However, these effects are related to the free amino acids, which would be released only after the hydrolysis of the dipeptide. Any interaction of the intact dipeptide with subcellular organelles remains speculative.

Role as a Substrate or Product in in vitro Biochemical Reactions

The biochemical relevance of this compound is defined by the enzymatic reactions in which it participates, either as a reactant (substrate) to be broken down or as a newly synthesized molecule (product).

Cell-free systems using purified enzymes or cell lysates are ideal for studying the synthesis and degradation of specific molecules.

This compound as an Enzymatic Substrate: The peptide bond linking beta-alanine and L-alanine is susceptible to enzymatic hydrolysis by peptidases. While no enzyme has been exclusively identified for this substrate, several classes of dipeptidases are likely candidates.

Carnosinases: Carnosine (β-alanyl-L-histidine), a structurally very similar dipeptide, is hydrolyzed by carnosine dipeptidase 1 (CPGL2) bio-rad.comsmpdb.ca. Given the similarity, it is plausible that carnosinase or a related metallopeptidase could exhibit activity towards this compound, breaking it down into beta-alanine and L-alanine.

D-alanyl-D-alanine dipeptidases: Enzymes like VanX are highly specific for D-alanyl-D-alanine and are crucial for vancomycin (B549263) resistance nih.govnih.govebi.ac.uk. While VanX itself shows high substrate specificity, the existence of a broad family of dipeptidases suggests that other members could have a wider substrate range that may include this compound.

This compound as an Enzymatic Product: The formation of a peptide bond is an energy-requiring process. The synthesis of this compound would likely be catalyzed by a ligase or synthetase in an ATP-dependent reaction.

Aminoacyl-tRNA Synthetase Analogy: These enzymes catalyze the ATP-dependent attachment of amino acids to tRNA, the first step in protein synthesis wikipedia.org.

Dipeptide Synthetases: Carnosine is synthesized from beta-alanine and L-histidine by carnosine synthetase, a reaction that requires ATP smpdb.ca. Similarly, D-alanyl-D-alanine ligase synthesizes its namesake dipeptide for cell wall construction mdpi.com. It is highly probable that a similar enzyme could synthesize this compound from its constituent amino acids in a cell-free system, following the general two-step mechanism:

Amino Acid + ATP → Aminoacyl-AMP + PPi

Aminoacyl-AMP + Amino Acid → Dipeptide + AMP

A summary of enzymes acting on analogous dipeptides is presented below.

EnzymeFunctionSubstrate(s)Product(s)Energy Source
Carnosinase (CPGL2) HydrolysisCarnosine (β-alanyl-L-histidine)Beta-alanine + L-histidineNone
VanX Dipeptidase HydrolysisD-alanyl-D-alanineD-alanine + D-alanineNone
Carnosine Synthetase SynthesisBeta-alanine + L-histidineCarnosineATP
D-Ala-D-Ala Ligase SynthesisD-alanine + D-alanineD-alanyl-D-alanineATP

Metabolic flux analysis is a powerful technique for quantifying the flow of metabolites through a biochemical network. Currently, there are no published studies that have performed a metabolic flux analysis specifically tracking the synthesis or degradation of this compound.

However, the metabolic fates of its hydrolysis products, beta-alanine and L-alanine, are well-established.

Beta-alanine metabolism: Upon release, beta-alanine can be a precursor for the synthesis of Coenzyme A or can be catabolized. One major pathway involves a transamination reaction to form malonate-semialdehyde, which can then enter propanoate and fatty acid metabolism hmdb.caresearchgate.net. Another pathway involves the enzyme β-alanyl-CoA ammonia-lyase, which converts β-alanyl-CoA into acryloyl-CoA wikipedia.org.

L-alanine metabolism: L-alanine is a central metabolite that is readily interconverted with pyruvate (B1213749) via alanine (B10760859) transaminase researchgate.net. Pyruvate can then be used for gluconeogenesis, enter the citric acid cycle via conversion to acetyl-CoA, or be used in various other biosynthetic pathways.

Therefore, in a controlled biochemical system, the flux of this compound would be directly linked to the fluxes of the beta-alanine and L-alanine metabolic pathways following its enzymatic cleavage.

Impact on Cellular Processes in Non-Human Biological Models

The direct impact of the dipeptide this compound on cellular processes in non-human biological models is not extensively documented in publicly available research. However, insights into its potential effects can be extrapolated from studies on its constituent amino acids, beta-alanine and L-alanine, and related dipeptides. It is hypothesized that, upon cellular uptake, this compound would be hydrolyzed into its components, which then participate in various metabolic and signaling pathways.

In vitro Cell Culture Studies (e.g., microbial, specific cell lines)

Specific in vitro studies focusing solely on this compound are scarce. Research has more commonly investigated the effects of its constituent parts.

In microbial systems, the metabolism of beta-alanine is a key area of study, particularly in organisms like Escherichia coli. pathbank.org Beta-alanine serves as a precursor for the synthesis of pantothenic acid (Vitamin B5), a vital component of coenzyme A. sigmaaldrich.com The enzymes involved in beta-alanine metabolism are considered potential targets for antimicrobial drugs. pathbank.org For instance, studies have explored the whole-cell synthesis of beta-alanine in various microbial fermentation processes, indicating its importance in microbial metabolism. frontiersin.orgnih.govresearchgate.net

L-alanine has also been shown to influence microbial processes. For example, it can act as a nutrient germinant for Bacillus spores, promoting their growth and proliferation. consensus.app In the context of antimicrobial susceptibility, the availability of L-alanine and L-alanyl peptides can antagonize the effects of certain antimicrobial agents in gram-negative bacteria by protecting key enzymes from inactivation. nih.gov

While direct evidence for this compound is lacking, it is plausible that in a cell culture medium, its hydrolysis would provide a source of both beta-alanine and L-alanine, which could then influence microbial growth and metabolism according to the pathways described above.

The table below summarizes findings related to the constituent amino acids of this compound in microbial cell culture studies.

Organism/Cell TypeCompoundObserved EffectReference
Escherichia coliBeta-alaninePrecursor for pantothenic acid (Vitamin B5) synthesis. pathbank.orgsigmaaldrich.com
Gram-negative bacteriaL-alanine and L-alanyl peptidesAntagonism of antimicrobial effects of beta-chloro-L-alanine. nih.gov
Bacillus sporesL-alaninePromotes germination and growth. consensus.app

Biochemical Signaling Pathway Modulation in Model Organisms

Beta-alanine is known to influence cellular signaling, primarily through its role as a precursor to carnosine (beta-alanyl-L-histidine). Carnosine has been shown to have antioxidant properties and can modulate signaling pathways related to cellular stress and inflammation. nih.gov In weaned piglets, dietary supplementation with beta-alanine has been observed to reduce serum levels of inflammatory markers like interleukin-6 (IL-6) and up-regulate the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD). nih.gov Some studies suggest a potential link between beta-alanine and the activation of the NF-κB signaling pathway, which is involved in inflammatory responses. nih.gov

L-alanine has been studied for its effects on signaling in specific cell lines. In a clonal rat pancreatic beta-cell line (BRIN-BD11), prolonged exposure to L-alanine led to significant changes in the expression of genes involved in cellular signaling, metabolism, and apoptosis. nih.gov Specifically, it was found to protect these cells from pro-inflammatory cytokine-induced apoptosis, possibly by enhancing intracellular antioxidant generation. nih.gov

Given these findings, it is conceivable that this compound, by supplying both beta-alanine and L-alanine, could indirectly influence a range of signaling pathways related to inflammation, oxidative stress, and cellular metabolism in model organisms. However, without direct experimental evidence, this remains speculative.

General Cellular Homeostasis in Controlled Experimental Conditions

The impact of this compound on general cellular homeostasis has not been a direct focus of extensive research. However, studies on related compounds provide some indications of its potential roles.

One area of relevance is calcium homeostasis. A study in aged mice investigated the effects of supplementation with branched-chain amino acids (BCAAs) boosted with L-alanine or the dipeptide L-alanyl-L-alanine (a structural isomer of the subject compound). nih.govnih.gov This research found that such supplementation could ameliorate age-related alterations in calcium homeostasis in skeletal muscle. nih.govnih.gov Specifically, the supplementation helped to normalize resting calcium concentrations and the expression of proteins involved in calcium handling, such as the ryanodine (B192298) receptor 1 (RyR1) and the Sarco-Endoplasmic Reticulum Calcium ATPase (SERCA) pump. nih.gov While this study did not use this compound, it suggests that dipeptides containing alanine may play a role in maintaining cellular calcium balance.

Furthermore, beta-alanine itself is crucial for the synthesis of carnosine, which plays a significant role in maintaining intracellular pH homeostasis, particularly in muscle cells. sigmaaldrich.com By acting as a buffer, carnosine helps to neutralize the accumulation of hydrogen ions. sigmaaldrich.com Supplementation with beta-alanine is a common strategy to increase carnosine levels and enhance this buffering capacity. mdpi.com

The table below presents findings on the effects of L-alanyl-L-alanine (in combination with BCAAs) on markers of calcium homeostasis in aged mice.

Experimental ModelTreatmentKey Findings on Cellular HomeostasisReference
Aged C57BL/6J miceBCAAs + L-alanyl-L-alanineAmeliorated age-related increase in resting Ca2+ concentration in muscle fibers. nih.govnih.gov
Aged C57BL/6J miceBCAAs + L-alanyl-L-alanineHelped restore the expression of key calcium-handling proteins (e.g., RyR1, SERCA). nih.gov

Analytical Methodologies in Beta Alanyl L Alanine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool in beta-alanyl-L-alanine research, enabling its separation from other closely related compounds and its precise quantification. The choice of chromatographic technique is dictated by the physicochemical properties of the dipeptide and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile dipeptides like this compound. Its versatility allows for various separation modes, with reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) being particularly relevant.

In a method developed for the quantitative detection of the related dipeptide L-alanyl-L-alanine, an amino-bonded silica (B1680970) gel column was utilized. google.com The separation was achieved using a mobile phase consisting of acetonitrile (B52724) and a monopotassium phosphate (B84403) buffer solution. google.com Detection is typically carried out using UV absorbance at low wavelengths, such as 205 nm or 215 nm, where the peptide bond absorbs light. google.comscispace.com

ParameterValue
Chromatographic Column Amino bonded silica gel
Column Temperature 30°C
Mobile Phase Acetonitrile-0.05 mol/L monopotassium phosphate buffer (645:350)
pH of Buffer 4.0
Flow Rate 0.7 ml/min
Detection Wavelength 215 nm
Representative HPLC conditions for the analysis of a related dipeptide, L-alanyl-L-alanine. google.com

For the analysis of the constituent amino acid, beta-alanine (B559535), a HILIC silica column has been successfully employed, demonstrating the utility of this technique for separating polar compounds. nih.gov The mobile phase for such separations often consists of a mixture of acetonitrile and an aqueous buffer, such as ammonium (B1175870) acetate. nih.gov

Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile compounds. As this compound is a non-volatile dipeptide, it requires chemical derivatization to increase its volatility prior to GC analysis. A common derivatization strategy involves esterification of the carboxyl group and acylation of the amino groups.

For instance, enantiomers of beta-alanine analogues have been successfully separated by GC after derivatization to their N-trifluoroacetyl isopropyl esters. nih.gov This approach, when coupled with a chiral stationary phase such as Chirasil-Val, allows for the resolution of stereoisomers. nih.gov The trimethylsilyl (B98337) (TMS) derivative of alanyl-β-alanine has also been characterized, indicating that silylation is another viable derivatization method for GC analysis of this class of compounds. nist.govnist.gov

DerivativeGC ColumnApplication
N-trifluoroacetyl isopropyl esterChirasil-ValChiral separation of β-alanine analogues nih.gov
Trimethylsilyl (TMS) esterNot specifiedGeneral GC analysis of alanyl-β-alanine nist.govnist.gov
Examples of derivatization strategies for the GC analysis of beta-alanine analogues and related dipeptides.

Ion-exchange chromatography (IEC) separates molecules based on their net charge. This technique is highly effective for the purification of peptides from complex mixtures. Since the charge of this compound is pH-dependent, altering the pH of the mobile phase can be used to control its retention and elution from an ion-exchange column. ucl.ac.uk For example, a dual-column cation-exchange chromatography method has been developed for the quantification of beta-alanine in biological samples, demonstrating the utility of this technique for its constituent amino acid. nih.gov

Size-exclusion chromatography (SEC), on the other hand, separates molecules based on their hydrodynamic volume. While primarily used for the separation of large biomolecules like proteins, it can be employed in specific instances for the purification of smaller peptides, particularly for desalting or separating them from much larger or smaller contaminants.

Mass Spectrometric Techniques for Detection and Characterization

Mass spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the detection and structural characterization of this compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like dipeptides. In ESI-MS, this compound can be readily ionized, typically forming protonated molecules, [M+H]+, in the positive ion mode. The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of the dipeptide with high confidence. For the related dipeptide L-alanyl-L-alanine, the protonated molecule [M+H]+ is observed at an m/z of 161.0921. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules. nih.gov In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]+ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the amino acid sequence and connectivity of the dipeptide.

The fragmentation of dipeptides in MS/MS typically results in characteristic b- and y-ions, which arise from cleavage of the peptide bond. For L-alanyl-L-alanine, prominent fragment ions are observed at m/z 90.0556 and 115.0862. nih.gov The structural elucidation of similar dipeptides, such as L-phenylalanyl-L-alanine, has been supported by HPLC tandem ESI-MS/MS. researchgate.neticm.edu.pl This technique provides unambiguous confirmation of the peptide's identity and structure.

Precursor Ion (m/z)Fragmentation Product Ions (m/z)Dipeptide
161.092690.0556, 115.0862L-alanyl-L-alanine nih.gov
Representative MS/MS fragmentation data for the related dipeptide L-alanyl-L-alanine.

Quantification using Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) stands as a primary method for the absolute quantification of peptides like this compound, providing high accuracy and precision. nih.gov This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. For this compound, this would involve a chemically identical molecule where one or more atoms (e.g., ¹²C, ¹⁴N, ¹H) are replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H).

The fundamental principle of IDMS involves adding a known amount of the isotope-labeled internal standard to a sample containing an unknown quantity of the natural ("light") this compound. The sample is then processed, which for a dipeptide typically includes an acid hydrolysis step to break the peptide bond and release the constituent amino acids. nih.gov Following processing, the sample is analyzed by a mass spectrometer.

The mass spectrometer separates and detects the natural and the isotope-labeled analytes based on their mass-to-charge (m/z) ratio. Since the chemical and physical properties of the analyte and the internal standard are nearly identical, they behave similarly during sample preparation and analysis, minimizing variations and matrix effects. The concentration of the natural this compound in the original sample is then calculated from the measured ratio of the signal intensities of the natural and the labeled forms. researchgate.net This approach allows for results directly traceable to the International System of Units (SI), making it a highly reliable method for peptide quantification. nih.gov

ParameterDescriptionReference
Technique Isotope Dilution Mass Spectrometry (IDMS) nih.gov
Principle Addition of a known amount of a stable isotope-labeled internal standard to a sample. The ratio of the natural to the labeled analyte is measured by MS. researchgate.net
Sample Prep Often involves acid hydrolysis to break the peptide into its constituent amino acids. nih.gov
Key Advantage High accuracy and precision; considered a primary reference method for absolute quantification. nih.gov
Internal Standard A stable isotope-labeled version of this compound (e.g., containing ¹³C or ¹⁵N). isotope.comsigmaaldrich.com

Electrophoretic Approaches for Analysis

Electrophoretic techniques are powerful tools for the separation of charged molecules like this compound. These methods utilize an electric field to separate analytes based on their size, charge, and electrophoretic mobility.

Capillary Electrophoresis (CE) and Microchip Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique performed in narrow-bore fused-silica capillaries. Its micro-scale counterpart, Microchip Electrophoresis (MCE), adapts this process onto a microfluidic chip platform. youtube.com Both techniques offer significant advantages for the analysis of dipeptides, including extremely high separation efficiency, short analysis times (often within minutes or even seconds for MCE), and the requirement for only minuscule sample volumes (picoliter to nanoliter range). nih.govmdpi.com

In a typical Capillary Zone Electrophoresis (CZE) setup, the most common mode of CE, a buffer-filled capillary is subjected to a high voltage. ntu.edu.tw When a sample containing this compound is introduced, the dipeptide will migrate through the capillary at a velocity dependent on its charge-to-size ratio and the electroosmotic flow of the buffer. mdpi.com This allows for its separation from other components in a complex mixture, such as its constituent amino acids or other peptides. nih.govnih.gov The development of MCE has further enhanced these capabilities, allowing for the integration of sample preparation, separation, and detection steps onto a single, portable device. nih.gov

Coupling with Conductivity Detection for Enhanced Sensitivity

For analytes like this compound that lack a strong chromophore or fluorophore, detection in CE and MCE can be challenging. A highly effective solution is the use of a conductivity detector. Capacitively Coupled Contactless Conductivity Detection (C4D) is particularly well-suited for these applications. nih.gov

C4D measures the conductivity of the solution inside the capillary or microchannel without any direct contact between the electrodes and the electrolyte. nih.gov Two electrodes are placed on the outside of the capillary wall, and a high-frequency alternating voltage is applied. mju.ac.kr As zones of analytes with different conductivity pass the detector, they cause a change in the impedance of the system, which is measured. This universal detection method is applicable to any charged species. mju.ac.kr

The coupling of CE or MCE with C4D provides a robust and sensitive analytical system for dipeptides. daneshyari.com Research has demonstrated that this combination is effective for the analysis of amino acids and other small organic molecules, achieving low limits of detection, often in the micromolar range. daneshyari.com The sensitivity of this method can be further enhanced by using differential or resonant C4D systems. daneshyari.com

TechniqueSeparation PrincipleDetection MethodKey AdvantagesReference
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field within a narrow capillary.UV-Vis, Conductivity, Mass SpectrometryHigh resolution, high efficiency, small sample volume. nih.govntu.edu.tw
Microchip Electrophoresis (MCE) Miniaturized CE on a microfluidic chip.Laser-Induced Fluorescence, ConductivityExtremely fast separations, potential for integration and portability. youtube.commdpi.com
CE-C4D / MCE-C4D CE or MCE coupled with Capacitively Coupled Contactless Conductivity Detection.ConductivityUniversal detection for charged species, suitable for analytes without chromophores, good sensitivity. nih.govmju.ac.krdaneshyari.com

Development of Novel Detection Methods

Ongoing research focuses on creating new and improved methods for detecting this compound that offer greater specificity, sensitivity, and ease of use, particularly for high-throughput screening and specialized research applications.

Biosensor Development for Specific this compound Detection

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal in response to a specific analyte. oathpeptides.com For this compound, a biosensor could be designed using several principles. Peptides can serve as versatile components in biosensors, acting as biorecognition elements or as substrates for enzymes. mdpi.combiosynth.com

One approach involves using an enzyme that specifically recognizes and acts upon this compound. For example, a specific peptidase could be immobilized on an electrode surface. The enzymatic cleavage of the dipeptide would produce a change in the local environment (e.g., a pH shift or the production of an electroactive species) that can be converted into an electrical signal by the transducer. mdpi.com

Alternatively, peptides themselves can be used as the biorecognition element to capture a target. oathpeptides.com While less common for detecting another peptide, this principle is widely used in affinity biosensors. The development of peptide-based biosensors is a dynamic field, offering the potential for cost-effective, rapid, and highly selective detection suitable for point-of-care and clinical diagnostics. mdpi.combiosynth.com

Fluorescent or Colorimetric Assays for Research Applications

Fluorescent and colorimetric assays provide convenient methods for detecting and quantifying peptides in research settings, often in a high-throughput microplate format. nih.gov

Colorimetric Assays: These assays are typically based on the reaction of the peptide backbone with a reagent to produce a colored product. The biuret (B89757) test, for instance, involves the chelation of cupric ions (Cu²⁺) by peptide bonds under alkaline conditions, forming a characteristic purple-colored complex. microbenotes.com While the classic biuret assay is not very sensitive, modified methods like the bicinchoninic acid (BCA) assay significantly enhance sensitivity by detecting the cuprous ions (Cu¹⁺) produced. thermofisher.com Commercially available colorimetric peptide assays utilize this principle, where the intensity of the color produced is proportional to the concentration of peptide bonds and can be measured with a spectrophotometer. thermofisher.comfishersci.com

Fluorescent Assays: Fluorescence-based methods offer even greater sensitivity. One strategy involves creating specific fluorescent probes that are activated by enzymes. For example, a probe has been developed for β-alanyl aminopeptidase (B13392206) (BAP), an enzyme expressed by certain bacteria. nih.gov This probe consists of a fluorophore linked to a β-alanine moiety. In the presence of the BAP enzyme, the β-alanine is cleaved, releasing the fluorophore and causing a distinct change in fluorescence. nih.gov Another research avenue uses fluorescent amino acid analogs, such as β-(1-Azulenyl)-L-Alanine, which can be incorporated into peptides to study molecular interactions through changes in their fluorescent properties. nih.govresearchgate.net These approaches could be adapted to develop specific research assays for this compound or the enzymes that metabolize it.

Assay TypePrincipleSignal OutputTypical ApplicationReference
Colorimetric (Biuret/BCA) Chelation of copper ions by peptide bonds, followed by detection of reduced copper.Change in color (absorbance).Total peptide/protein quantification in solution. thermofisher.comthermofisher.com
Fluorescent Probe (Enzyme-activated) A non-fluorescent or quenched substrate is cleaved by a specific enzyme, releasing a fluorophore.Increase in fluorescence intensity or spectral shift.Detecting specific peptidase activity. nih.gov
Fluorescent Analog Incorporation of a fluorescent amino acid analog into a peptide to probe its environment or interactions.Changes in fluorescence (quenching, polarization, shift).Studying protein-protein interactions and peptide dynamics. nih.govresearchgate.net

Applications in Chemical and Biological Research Non Therapeutic

Beta-alanyl-L-alanine as a Model Dipeptide for Peptide Chemistry

The simplicity and unique structural characteristics of this compound make it an excellent model for studying the fundamental properties of peptides.

The peptide bond, the amide linkage connecting amino acids, is central to protein structure and function. Its formation is a condensation reaction, typically a nucleophilic addition-elimination between the carboxyl group of one amino acid and the amino group of another, releasing a water molecule. khanacademy.orgyoutube.comyoutube.com Conversely, the breaking of this bond is a hydrolysis reaction. youtube.comquizlet.com While this hydrolysis is energetically favorable, it is slow under physiological conditions and is often facilitated by enzymes (proteases) or chemical agents like strong acids. youtube.comquizlet.com

This compound, as a model dipeptide containing a β-amino acid, can be used to study the kinetics and mechanisms of these reactions. Research on the related dipeptide, beta-alanyl-L-histidine (carnosine), provides insight into specific chemical cleavage mechanisms. Studies have shown that the peptide bond in carnosine can be cleaved by certain metal complexes. For example, the reaction with a Cobalt(III)-amine complex leads to the hydrolysis of the peptide bond, yielding separate cobalt-bound histidine and beta-alanine (B559535) products. nih.gov The mechanism involves the coordination of the metal complex to the dipeptide, followed by a rate-limiting nucleophilic attack of a hydroxide (B78521) group on the peptide's carbonyl carbon. nih.gov This type of study elucidates how the local chemical environment and the presence of metal ions can influence the stability and cleavage of peptide bonds, including those involving beta-amino acids.

ReagentSubstrateKey Findings on Cleavage MechanismReference
Cobalt(III)-amine complexBeta-alanyl-L-histidineInitial coordination of the metal to the dipeptide's carboxylate group. nih.gov
(e.g., [Co(tren)Cl2]+)(Carnosine)Rate-limiting step is the nucleophilic attack of OH- on the peptide carbonyl group. nih.gov
Results in cleavage of the peptide bond to produce metal-bound amino acids. nih.gov

The incorporation of beta-alanine into a peptide chain introduces an additional methylene (B1212753) group into the backbone, which significantly impacts its folding and conformational preferences. nih.gov This makes peptides containing beta-alanine, such as this compound, important models for understanding protein secondary structure.

Research has demonstrated that the beta-alanine moiety has a strong preference for specific dihedral angles. In acyclic (linear) peptides, it often adopts an extended trans conformation or a folded gauche orientation. nih.gov In cyclic peptides, it overwhelmingly prefers the folded gauche conformation. nih.gov This predictable influence allows for the rational design of specific peptide structures. For instance, the insertion of a beta-alanine residue can lead to the enlargement of a type II beta-turn. nih.gov Furthermore, peptides containing beta-alanine have been identified as a novel molecular tool for the specific design of gamma-turns, a type of secondary structure stabilized by an intramolecular hydrogen bond. nih.gov The study of simple dipeptides like this compound helps to isolate and understand these conformational effects, which are foundational for designing more complex peptides and protein mimics with defined three-dimensional shapes. nih.gov

Peptide ContextConformational Preference of Beta-AlanineResulting StructureReference
Acyclic (Linear) PeptidesExtended trans or Folded gaucheInfluences overall topographical features. nih.gov
Cyclic PeptidesFolded gaucheCan lead to enlargement of beta-turns. nih.govnih.gov
GeneralInduces specific backbone foldingCan be used as a tool to design gamma-turns. nih.gov

Utilization in Material Science Research

The predictable structure and biocompatibility of peptides make them attractive building blocks for novel materials.

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water, and their structure is often inspired by natural biological tissues. nih.govmdpi.commdpi.com Peptides and proteins are frequently used as components in these bio-inspired materials to impart biological function and control physical properties. nih.gov While specific research on hydrogels made exclusively from this compound is not prominent, its properties make it a potential building block. As a simple, stable dipeptide, it could be incorporated into larger polymer chains or used as a cross-linking agent to create hydrogels. The inclusion of the beta-alanine unit could influence the mechanical properties, swelling behavior, and enzymatic degradation resistance of the resulting material, as beta-amino acid-containing peptides often show increased resistance to proteases. nih.gov

The modification of material surfaces with biological molecules is a key strategy for improving their compatibility with biological systems, for applications such as medical implants and biosensors. Peptides are ideal for this purpose due to their biocompatibility and chemical versatility. This compound can be covalently attached to surfaces to create a simple, well-defined, and hydrophilic coating. Such a functionalized surface could improve wettability and reduce non-specific protein adsorption, which is often a critical first step in enhancing the biocompatibility of a material. Its small size and defined structure make it a predictable component for building up more complex surface architectures.

Design and Application of Research Probes and Tools

Due to its defined chemical structure, this compound can serve as a scaffold for creating specialized research tools.

As established, peptides containing beta-alanine are considered molecular tools for designing specific secondary structures like gamma-turns. nih.gov This allows researchers to create peptides with constrained conformations to study protein-protein interactions or receptor binding.

Furthermore, the dipeptide can be chemically modified to create molecular probes. For example, a fluorescent dye could be attached to the N-terminal amino group or the C-terminal carboxyl group. Such a labeled dipeptide could be used in fluorescence-based assays to study enzyme kinetics or to visualize peptide uptake into cells. While not this compound itself, the development of probes like β-(1-azulenyl)-l-alanine, a fluorescent analog of tryptophan, demonstrates the principle of using modified amino acids and simple peptides as sensitive probes for investigating biological systems. researchgate.net Finally, the dipeptide itself serves as a fundamental research tool when used as a substrate in studies aiming to discover or characterize enzymes that cleave peptide bonds or to investigate non-enzymatic cleavage reactions. nih.gov

Application AreaHow this compound is UsedExample/PrincipleReference
Peptide DesignAs a structural building block.Induces specific gamma-turn conformations in synthetic peptides. nih.gov
Enzyme/Reaction StudiesAs a substrate.Used to study the mechanism of peptide bond cleavage by chemical reagents. nih.gov
Molecular ProbesAs a scaffold for chemical modification.Can be labeled with fluorescent tags for use in bio-assays. researchgate.net

Development of Enzyme Substrates for Aminopeptidase (B13392206) Research

The cleavage of peptides by aminopeptidases is a fundamental biological process. Understanding the substrate specificity and catalytic mechanism of these enzymes is crucial. This compound and its derivatives have proven to be instrumental in these investigations.

Aminopeptidases exhibit a broad range of substrate specificities. For instance, membrane alanyl aminopeptidase (mAAP) can remove most N-terminal amino acids from oligopeptides. epa.gov While alanine (B10760859) derivatives are often favored substrates, the introduction of a beta-alanine residue provides a unique probe to explore the steric and electronic constraints of the enzyme's active site. epa.gov

Research on Streptomyces S9 aminopeptidase has demonstrated its ability to synthesize β-alanine-containing dipeptides. nih.gov This enzymatic synthesis can be directed to produce dipeptides with the structure β-Ala-Xaa, where Xaa is a variable L-amino acid. nih.gov The efficiency of these synthesis reactions provides insight into the enzyme's tolerance for β-amino acids at the N-terminus. The broad substrate specificity of this aminopeptidase towards various aminoacyl derivatives highlights its potential for creating a diverse library of β-alanyl peptides for further enzymatic studies. nih.gov

Furthermore, β-aminopeptidases, such as BapA from Sphingosinicella xenopeptidilytica and DmpA from Ochrobactrum anthropi, have been shown to act on dipeptides with N-terminal β²-amino acid residues. nih.gov The activity of these enzymes is highly dependent on the structure of the β-amino acid, indicating a precise recognition mechanism within the active site. nih.gov Kinetic studies of these enzymes with various β-alanyl dipeptides can elucidate the structural requirements for substrate binding and catalysis.

A study on the β-aminopeptidase BapA demonstrated its ability to catalyze both the hydrolysis and synthesis of β²-dipeptides. nih.gov When presented with a diastereomeric mixture of H-β²hPhe-β²hAla-OH, BapA displayed high S-enantioselectivity in both the hydrolytic and synthetic pathways. nih.gov This dual activity, influenced by pH, offers a valuable system for studying the reversible nature of peptide bond formation and cleavage by aminopeptidases. nih.gov

EnzymeSubstrate/Product TypeKey Finding
Streptomyces S9 aminopeptidaseβ-Ala-Xaa dipeptidesDemonstrates broad substrate specificity for the synthesis of β-alanine containing dipeptides. nih.gov
Membrane alanyl aminopeptidase (mAAP)Xaa-Xbb oligopeptidesExhibits broad substrate specificity, with a preference for N-terminal alanine residues. epa.gov
BapA (β-aminopeptidase)Dipeptides with N-terminal β²-amino acidsShows high S-enantioselectivity in both hydrolysis and synthesis of β²-dipeptides. nih.gov
DmpA (β-aminopeptidase)Dipeptides with N-terminal β²-amino acidsActivity is highly dependent on the Cα substituent of the N-terminal β²-amino acid. nih.gov

Incorporation into Complex Peptide Sequences for Structural or Functional Probing

The incorporation of non-native amino acids, such as beta-alanine, into peptide chains is a powerful strategy for probing the relationship between primary sequence, secondary structure, and biological function. The additional methylene group in the backbone of beta-alanine introduces greater conformational flexibility compared to its alpha-amino acid counterparts. This property can be exploited to induce or stabilize specific secondary structures, such as turns and helices, which are critical for molecular recognition and biological activity.

The insertion of a beta-alanine residue can significantly influence the conformational preferences of a peptide. Studies on various peptides containing beta-alanine have shown that this modification can lead to the formation of well-defined secondary structures. For example, the presence of beta-alanine has been shown to be a key element in the design of gamma-turns in cyclic tetrapeptides. nih.gov

The conformational landscape of peptides containing beta-alanine has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. nih.gov These studies have revealed that the beta-alanine residue can adopt either a folded (gauche) or an extended (trans) conformation, depending on the surrounding amino acid sequence and the local environment. nih.gov This conformational duality is a key aspect of its utility as a structural probe.

While specific studies focusing exclusively on the incorporation of the "this compound" dipeptide for functional probing are not extensively detailed in the available literature, the principles derived from studies on beta-alanine-containing peptides are directly applicable. The predictable influence of beta-alanine on peptide backbone conformation makes the this compound unit a valuable tool for systematically modifying peptide structures to elucidate structure-function relationships.

Structural ElementEffect of Beta-Alanine IncorporationAnalytical Techniques Used
Gamma-turnsCan be induced in cyclic tetrapeptides. nih.govX-ray crystallography, NMR spectroscopy. nih.gov
General Peptide ConformationIntroduces conformational flexibility; can adopt folded (gauche) or extended (trans) conformations. nih.govNMR spectroscopy, X-ray crystallography, FT-IR, CD. nih.gov

Future Research Directions and Methodological Innovations

Integration of Multi-Omics Data for Systems-Level Understanding

Future research will increasingly rely on the integration of multi-omics data to achieve a comprehensive, systems-level understanding of beta-alanyl-L-alanine's role in biological systems. This approach moves beyond studying the dipeptide in isolation, aiming instead to map its complex interactions within the broader network of genes, proteins, and metabolites. By combining genomics, proteomics, and metabolomics, researchers can elucidate the regulatory networks governing its synthesis, degradation, and physiological functions.

The application of multi-omics methodologies allows for the simultaneous analysis of various biological molecules, providing a holistic view of cellular processes. nih.govmdpi.com For instance, an integrated analysis of datasets from lipopolysaccharide (LPS)-stimulated cells has highlighted the central role of beta-alanine (B559535) metabolism in cellular inflammation. nih.govmdpi.com This type of approach can be extended to this compound to identify the specific genes and proteins whose expression levels correlate with the dipeptide's concentration under different physiological or pathological conditions. By integrating this data, it becomes possible to construct detailed metabolic models that can predict how perturbations in one part of the system, such as a genetic mutation or environmental stress, affect the dipeptide's homeostasis and its downstream effects. This systems-level perspective is critical for uncovering previously unknown functions and for identifying potential biomarkers or therapeutic targets related to this compound metabolism. youtube.com

Research ApproachData TypePotential Insights for this compound
Genomics DNA/RNA SequencingIdentification of genes encoding enzymes and transporters involved in the dipeptide's lifecycle.
Proteomics Mass SpectrometryQuantification of proteins directly interacting with or metabolizing this compound.
Metabolomics NMR, Mass SpectrometryMeasurement of the dipeptide and related metabolites to map its metabolic flux and network connections.
Integrated Multi-Omics Combined DatasetsConstruction of comprehensive models detailing the dipeptide's role in cellular pathways and disease. nih.govmdpi.com

Advanced Computational Approaches for Predictive Modeling

Advanced computational methods are set to revolutionize the study of this compound by enabling predictive modeling of its properties and interactions. These in silico approaches can significantly accelerate the discovery process by screening virtual libraries of modified dipeptides and predicting their bioactivity, physicochemical characteristics, and structural behavior. nih.gov Machine learning and deep learning models, trained on large datasets of known peptides, can predict properties such as lipophilicity and potential biological functions. nih.govmdpi.com

Molecular dynamics (MD) simulations offer a powerful tool for investigating the conformational dynamics and stability of this compound in various environments. nih.gov By simulating its behavior at an atomic level, researchers can gain insights into how it interacts with biological targets like receptors or enzymes. researchgate.net Furthermore, quantum mechanics (QM) calculations can provide a highly accurate understanding of the electronic structure of the dipeptide, which is crucial for elucidating reaction mechanisms and designing novel derivatives with tailored properties. researchgate.net The combination of these computational tools allows for the rational design of this compound analogs with enhanced stability, bioavailability, or specific biological activities, thereby guiding experimental efforts and reducing the time and cost of development.

Computational MethodApplication for this compoundPredicted Outcome
Machine Learning Training on peptide databasesPrediction of bioactivity (e.g., antimicrobial, anti-inflammatory) and physicochemical properties. nih.govmdpi.com
Molecular Dynamics (MD) Simulating peptide in solution or with a target proteinUnderstanding conformational flexibility, binding modes, and interaction energies. nih.gov
Quantum Mechanics (QM) Calculating electronic structureElucidation of reaction mechanisms for synthesis or modification; prediction of spectroscopic properties. researchgate.net
Integrated Workflow Combining ML, MD, and QMRational design of novel dipeptide analogs with desired functional attributes. nih.gov

Development of Microfluidic and High-Throughput Screening Platforms

The development of microfluidic and high-throughput screening (HTS) platforms is essential for rapidly evaluating large libraries of this compound derivatives and identifying molecules with specific functionalities. creative-peptides.com HTS technologies, which utilize automated systems and microplates, enable the simultaneous testing of thousands of compounds, making the discovery process vastly more efficient. creative-peptides.comnih.gov These platforms can be adapted to screen for various properties, such as binding affinity to a specific protein target, enzymatic inhibition, or effects on cell viability.

Microfluidics, or "lab-on-a-chip" technology, offers further advantages by performing assays in picoliter- to nanoliter-scale droplets. nih.gov This miniaturization drastically reduces the consumption of expensive reagents and allows for precise control over experimental conditions. A microfluidic device can be designed to automate a multi-step process, including the synthesis of dipeptide variants, incubation with a biological target, and fluorescence-based detection of activity. nih.gov By integrating HTS with microfluidics, researchers can create powerful platforms for the directed evolution of enzymes that synthesize or modify this compound, or for the discovery of novel dipeptide analogs from vast combinatorial libraries. rsc.orgwhiterose.ac.uk

TechnologyKey FeatureApplication to this compound Research
High-Throughput Screening (HTS) Automation and miniaturization (96, 384, 1536-well plates)Rapid screening of dipeptide libraries for bioactivity (e.g., enzyme inhibition, receptor activation). creative-peptides.comnih.gov
Microfluidic Platforms Picoliter-scale droplet-based assaysMiniaturized functional screens, reduced reagent use, and precise control over reaction conditions. nih.gov
Fluorescence-Activated Droplet Sorting (FADS) Sorting of droplets based on fluorescenceIsolation of "hit" droplets containing desired dipeptides or active enzymes from large libraries.
DNA-Encoded Libraries Each compound is tagged with a unique DNA barcodeScreening of immense libraries of dipeptide analogs in a single experiment. nih.gov

Exploration of Unconventional Enzymatic Pathways for this compound Synthesis and Modification

A significant future research direction involves the exploration and exploitation of unconventional enzymatic pathways for the synthesis and modification of this compound. While traditional peptide synthesis can be complex, chemoenzymatic and biosynthetic methods offer milder, more specific, and environmentally friendly alternatives. frontiersin.orgnih.gov Research into novel enzymes, sourced from diverse environments or engineered in the laboratory, can unlock new routes to produce the dipeptide and its derivatives.

This exploration includes identifying and characterizing enzymes from ribosomally synthesized and post-translationally modified peptide (RiPP) pathways, which are known to perform a wide array of chemical transformations on peptide backbones and side chains. nih.govmit.edu By harnessing these enzymes, it may be possible to introduce modifications such as cyclization, methylation, or dehydration to the this compound scaffold, creating new molecules with unique properties. nih.gov Furthermore, rational enzyme design and directed evolution can be used to alter the substrate specificity or catalytic activity of known enzymes, such as ligases or transaminases, to favor the synthesis of this compound or to create unnatural peptide architectures. frontiersin.org The discovery of novel biosynthetic routes, like the alternative pathway for β-alanine synthesis found in Acinetobacter baylyi, demonstrates that uncharacterized metabolic potential exists in nature that could be harnessed for dipeptide synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for beta-alanyl-L-alanine, and how can purity and structural integrity be validated?

  • Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling. For purity validation, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is recommended to assess homogeneity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to verify backbone connectivity and stereochemistry. Mass spectrometry (MS), such as MALDI-TOF or ESI-MS, should confirm molecular weight. Purity thresholds (>95%) must be reported alongside chromatographic conditions (e.g., gradient, column type) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Critical for resolving diastereomeric impurities and confirming peptide bond geometry. Deuterated solvents (D₂O, DMSO-d₆) should be used to avoid signal interference.
  • FT-IR Spectroscopy : Identifies amide I (1640–1680 cm⁻¹) and amide II (1520–1550 cm⁻¹) bands to confirm secondary structure.
  • HPLC : Use C18 columns with trifluoroacetic acid (TFA) as an ion-pairing agent for optimal separation. Retention times and peak symmetry should be documented to assess batch consistency .

Advanced Research Questions

Q. How should researchers design experiments to investigate the conformational dynamics of this compound under varying pH and temperature conditions?

  • Methodological Answer : Employ circular dichroism (CD) spectroscopy to monitor secondary structural changes (e.g., random coil vs. β-sheet) across pH (2–10) and temperature (4–80°C) gradients. Pair this with molecular dynamics (MD) simulations using software like GROMACS to model conformational flexibility. Control experiments should include buffer blanks and calibration with standard peptides (e.g., poly-L-lysine). Statistical analysis of spectral data (e.g., curve fitting for α-helix content) must be reported with error margins .

Q. What strategies resolve discrepancies in hydrogen bonding patterns observed in crystallographic studies of this compound derivatives?

  • Methodological Answer : High-resolution X-ray diffraction (HR-XRD) at cryogenic temperatures (<100 K) minimizes thermal motion artifacts. For conflicting H-bond data, compare topological charge density distributions using multipole refinement (e.g., Hansen-Coppens model) and Hirshfeld surface analysis. Reproducibility can be tested by crystallizing the peptide in different solvents (e.g., water vs. ethanol) and verifying intermolecular interactions via Bader’s Quantum Theory of Atoms in Molecules (QTAIM) .

Q. How can researchers address contradictions in spectroscopic data between solution and solid-state analyses?

  • Methodological Answer : Cross-validate findings using complementary techniques:

  • Solution-State : NMR and CD for dynamic behavior.
  • Solid-State : XRD and solid-state NMR (ssNMR) for rigid lattice interactions.
    Statistical tools (e.g., principal component analysis) can identify outliers in datasets. If solvent effects are suspected, repeat experiments in polar aprotic (DMF) vs. protic (methanol) solvents and report dielectric constants .

Q. What computational approaches best predict the solvation effects on this compound’s thermodynamic stability?

  • Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) with implicit solvent models (IEF-PCM) to estimate solvation free energy (ΔG_solv). Compare with experimental data from isothermal titration calorimetry (ITC). For explicit solvent effects, use molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) simulations. Validate force fields (e.g., AMBER99SB) against experimental hydration entropy measurements .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze variability in peptide synthesis yields across multiple batches?

  • Methodological Answer : Apply analysis of variance (ANOVA) to identify batch-to-batch variability sources (e.g., coupling efficiency, purification steps). Report confidence intervals (95% CI) and use Tukey’s HSD test for post-hoc comparisons. Include a table summarizing yields, retention times, and purity metrics for transparency .

Q. What frameworks ensure reproducibility in this compound research across laboratories?

  • Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Experimental Protocols : Publish step-by-step synthesis and characterization workflows in supplementary materials with reagent lot numbers.
  • Data Sharing : Deposit raw NMR, MS, and XRD datasets in repositories like Zenodo or Chemotion.
  • Metadata : Document instrument calibration dates and environmental conditions (e.g., humidity during crystallization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-alanyl-L-alanine
Reactant of Route 2
Reactant of Route 2
beta-alanyl-L-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.